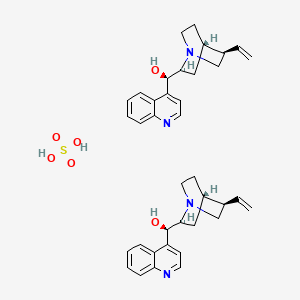

Cinchonidine sulphate

Overview

Description

Cinchonidine is an alkaloid found in Cinchona officinalis and Gongronema latifolium . It is used in asymmetric synthesis in organic chemistry . Cinchona alkaloids, including cinchonidine, have a significant impact on human civilization .

Synthesis Analysis

Cinchona alkaloids have been extensively explored and utilized in various fields such as medicine and catalysis . In a review, three total syntheses of cinchona alkaloids reported in 2018 are described .Molecular Structure Analysis

Cinchona alkaloids, including cinchonidine, are a unique class of quinoline alkaloids . They have been successfully applied in stereochemistry and asymmetric synthesis .Chemical Reactions Analysis

Cinchona alkaloids have a broad range of applications, including chiral stationary phases for enantioselective chromatography, novel biological activities, and several useful transformations converting them into other modular and chiral building blocks .Physical And Chemical Properties Analysis

Cinchonidine sulphate is a white powder . Its molecular formula is C38H46N4O6S and its molecular weight is 686.86 .Scientific Research Applications

-

Medicine

- Application : Cinchona alkaloids, including Cinchonidine, have a long history of use in medicine, particularly for their antimalarial properties . Quinine, a major member of the Cinchona alkaloids, is perhaps the oldest drug known and has saved the largest number of human lives .

- Methods : The bark of the Cinchona tree, which contains these alkaloids, was originally used as an anti-fever agent . Today, these alkaloids are isolated and purified for use in various treatments .

- Results : Despite the small therapeutic window of quinine and increasing resistance of the malaria vector Plasmodium falciparum, it can compete with newer antimalarial agents, remaining still an important drug for severe malaria cases .

-

Chemistry

- Application : Cinchona alkaloids have been used extensively in the field of chemistry, particularly in stereochemistry and asymmetric synthesis .

- Methods : These alkaloids have been used as chiral stationary phases for enantioselective chromatography . They have also been transformed into other modular and chiral building blocks, such as quincorine or quincoridine .

- Results : The use of Cinchona alkaloids in chemistry has led to the development of new methods and techniques in stereochemistry and asymmetric synthesis .

-

Pharmaceutical Industry

- Application : Cinchona alkaloids are used in the pharmaceutical industry for the production of antimalarial drugs .

- Methods : The bark of the Cinchona tree is harvested and processed to extract the alkaloids, which are then used in the production of drugs .

- Results : The use of Cinchona alkaloids in the pharmaceutical industry has led to the production of effective antimalarial drugs .

-

Anti-cancer Research

- Application : Cinchonine, a member of the Cinchona alkaloids, has been found to have anti-cancer activity .

- Methods : Cinchonine induces anti-cancer activity by activating caspase-3 and PARP-1, and triggers the endoplasmic reticulum stress response. It up-regulates GRP78 and promotes the phosphorylation of PERK and ETIF-2α .

- Results : The anti-cancer properties of Cinchonine make it a promising compound for various therapeutic applications .

-

Anti-obesity Research

- Application : Cinchonine has potential anti-inflammatory effects that reduce the impact of high-fat diets, making it suitable for targeting obesity-related diseases .

- Methods : The specific methods of application in this context are not detailed in the source, but it is likely that Cinchonine would be administered in a controlled dosage as part of a broader treatment plan .

- Results : While research on Cinchonine is limited, its potential anti-inflammatory effects could make it a valuable tool in the fight against obesity .

-

Muscle Anti-cramp

- Application : Quinine and quinine sulphate, which are Cinchona alkaloids, have been found to reduce the occurrence and severity of muscle cramp .

- Methods : These alkaloids are likely administered in a controlled dosage as part of a broader treatment plan .

- Results : Despite some debate regarding its effectiveness and safety, especially in older people, Cinchona bark works as a muscle anti-cramp in low doses .

-

Chiral Stationary Phases for Enantioselective Chromatography

- Application : Cinchona alkaloids are used in chemistry for enantioselective chromatography .

- Methods : These alkaloids are used as chiral stationary phases for enantioselective chromatography .

- Results : The use of Cinchona alkaloids in this field has led to the development of new methods and techniques in stereochemistry and asymmetric synthesis .

-

Conversion into Other Modular and Chiral Building Blocks

- Application : Cinchona alkaloids can be transformed into other modular and chiral building blocks, such as quincorine or quincoridine .

- Methods : The specific methods of application in this context are not detailed in the source, but it likely involves chemical synthesis .

- Results : This transformation of Cinchona alkaloids into other building blocks has broadened the portfolio of applications of these alkaloids .

-

Anti-osteoclast Differentiation

- Application : Cinchonine inhibits osteoclastogenesis, inhibiting TAK1 activation and suppressing NFATc1 expression by regulating AP-1 and NF-κB .

- Methods : The specific methods of application in this context are not detailed in the source, but it is likely that Cinchonine would be administered in a controlled dosage as part of a broader treatment plan .

- Results : Cinchonine’s potential anti-osteoclast differentiation effects could make it a valuable tool in the fight against diseases related to bone health .

Safety And Hazards

Future Directions

Cinchona alkaloids, including cinchonidine, have a broad spectrum of bioactivity and have received considerable attention as a core template in drug design . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs may pave the way for novel drug development .

properties

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H22N2O.H2O4S/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4)/t2*13-,14-,18-,19+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBHOISPYYYBTC-IDJJGHEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinchonidine sulphate | |

CAS RN |

524-61-8 | |

| Record name | Cinchonidine sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHONIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JT77A1M4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

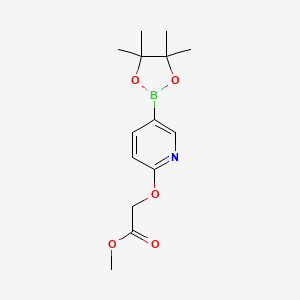

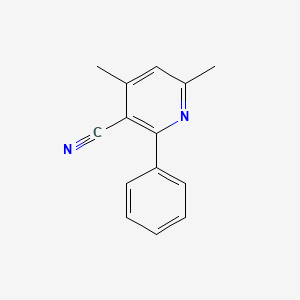

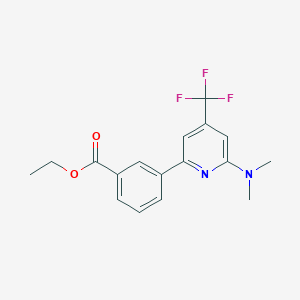

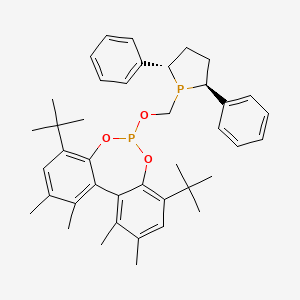

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

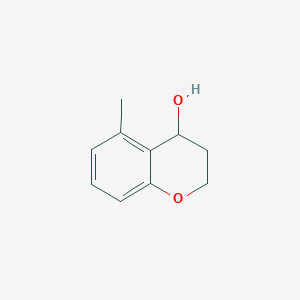

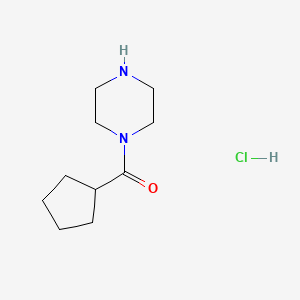

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1456817.png)

![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)

![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)

![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)

![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)